2-Amino-5-sulfamoylphenyl thiocyanate
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Overview
Description
2-Amino-5-sulfamoylphenyl thiocyanate is a chemical compound with the molecular formula C7H7N3O2S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound contains both an amino group and a sulfamoyl group attached to a phenyl ring, along with a thiocyanate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-sulfamoylphenyl thiocyanate typically involves the reaction of 2-Amino-5-sulfamoylphenol with thiocyanate reagents under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst to facilitate the thiocyanation reaction. The reaction is usually carried out in an aqueous medium at a moderate temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reactants, ensures consistent quality and high efficiency. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-sulfamoylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl thiocyanates.
Scientific Research Applications
2-Amino-5-sulfamoylphenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-sulfamoylphenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s sulfamoyl group can interact with active sites of enzymes, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-sulfamoylbenzoic acid
- 2-Amino-5-sulfamoylphenol
- 2-Amino-5-sulfamoylbenzamide
Uniqueness
2-Amino-5-sulfamoylphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to other similar compounds. The combination of amino, sulfamoyl, and thiocyanate groups makes it a versatile molecule for various applications in research and industry .
Properties
CAS No. |
5332-65-0 |
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Molecular Formula |
C7H7N3O2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
(2-amino-5-sulfamoylphenyl) thiocyanate |
InChI |
InChI=1S/C7H7N3O2S2/c8-4-13-7-3-5(14(10,11)12)1-2-6(7)9/h1-3H,9H2,(H2,10,11,12) |
InChI Key |
FLKAYQGGVIEYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)SC#N)N |
Origin of Product |
United States |
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